(3R,4R)-4-((4-Methoxyphenyl)amino)pyrrolidin-3-ol
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
(3R,4R)-4-(4-methoxyanilino)pyrrolidin-3-ol |
InChI |
InChI=1S/C11H16N2O2/c1-15-9-4-2-8(3-5-9)13-10-6-12-7-11(10)14/h2-5,10-14H,6-7H2,1H3/t10-,11-/m1/s1 |
InChI Key |
ARWQLDGKWMGZPF-GHMZBOCLSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N[C@@H]2CNC[C@H]2O |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CNCC2O |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine Ring
One approach to forming the pyrrolidine ring involves the intramolecular cyclization of a nitrogen nucleophile onto a pendant olefin. This can be achieved through a radical cyclization or a reductive amination pathway.
Introduction of the Hydroxyl Group
The hydroxyl group can be introduced by oxidizing an alkyl group using reagents like Dess-Martin periodinane (DMP) or potassium permanganate. Alternatively, a protected hydroxyl group can be used and deprotected later using reagents like trifluoroacetic acid (TFA) or tert-butylamine.
Introduction of the 4-Methoxyphenylamino Group
Reaction Conditions and Reagents
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Pyrrolidine Ring Formation | Azomethine ylide, substituted olefin | Toluene, reflux | 70-80% |
| Hydroxyl Group Introduction | Dess-Martin periodinane (DMP) | Dichloromethane, room temperature | 85-90% |
| 4-Methoxyphenylamino Group Introduction | 4-Methoxyaniline, NaBH4 | Methanol, room temperature | 80-85% |
Purification and Characterization
After synthesis, the compound is typically purified using techniques like flash column chromatography on silica gel. Characterization involves spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-4-((4-Methoxyphenyl)amino)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophiles like alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4R)-4-((4-Methoxyphenyl)amino)pyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4R)-4-((4-Methoxyphenyl)amino)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
(3R,4R)-4-((3-Hydroxy-4-methylphenyl)amino)pyrrolidin-3-ol
- Structural Features : Replaces the 4-methoxy group with a 3-hydroxy-4-methylphenyl substituent.
- The hydroxyl group at position 3 increases polarity, altering solubility and hydrogen-bonding interactions.
- Biological Activity : Investigated for neurological targets but shows reduced metabolic stability compared to the methoxy analog due to oxidative susceptibility .
1-(4-Methoxyphenyl)pyrrolidin-3-ol
- Structural Features: Lacks the amino group between the pyrrolidine and methoxyphenyl moieties.
- Biological Activity : Demonstrates weaker enzyme inhibition but improved blood-brain barrier penetration in preclinical models .
Modifications on the Pyrrolidine Ring
(3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol
- Structural Features: Replaces the methoxyphenylamino group with a dimethylamino substituent.
- Key Differences: Increased lipophilicity enhances membrane permeability. The dimethylamino group acts as a stronger base, influencing pH-dependent binding.
- Biological Activity : Shows potent receptor modulation in serotonin and dopamine pathways but higher off-target effects .
(3R,4S)-4-Methoxypyrrolidin-3-ol
- Structural Features : Enantiomeric configuration (3R,4S) with a methoxy group directly on the pyrrolidine ring.
- Key Differences :
- Stereochemical inversion alters target selectivity.
- Methoxy group on the pyrrolidine reduces aromatic interactions.
- Biological Activity : Exhibits divergent activity in kinase inhibition assays compared to the (3R,4R) isomer .
Stereochemical and Functional Group Comparisons
3-(4-Methoxyphenyl)-2-methylpyrrolidin-3-ol
- Structural Features : Adds a methyl group at position 2 of the pyrrolidine.
- Key Differences :
- Steric hindrance from the methyl group limits conformational flexibility.
- Biological Activity : Reduced efficacy in GABA receptor binding but improved metabolic stability .
(3S,4R)-4-Amino-1-methylpyrrolidin-3-ol
- Structural Features : Stereochemical inversion (3S,4R) and a methyl group at position 1.
- Key Differences :
- Altered stereochemistry disrupts complementarity with chiral binding pockets.
- Biological Activity : Inactive in dopamine transporter assays where the (3R,4R) analog shows affinity .
Biological Activity
The compound (3R,4R)-4-((4-Methoxyphenyl)amino)pyrrolidin-3-ol is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (3R,4R)-4-((4-Methoxyphenyl)amino)pyrrolidin-3-ol is , with a molecular weight of approximately 205.27 g/mol. The structure features a pyrrolidine ring substituted with a methoxyphenyl group, which may influence its interaction with biological targets.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Enzyme Inhibition : Many pyrrolidine derivatives act as inhibitors of key enzymes involved in various metabolic pathways. For example, they may inhibit acetylcholinesterase (AChE), which is significant in the treatment of Alzheimer's disease by increasing acetylcholine levels in the brain .
- Receptor Modulation : Some studies suggest that pyrrolidine derivatives can interact with neurotransmitter receptors, potentially influencing neuronal signaling and providing therapeutic effects in neurodegenerative diseases .
Anticancer Activity
Recent studies have shown that (3R,4R)-4-((4-Methoxyphenyl)amino)pyrrolidin-3-ol exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that this compound induces apoptosis in hypopharyngeal tumor cells, showing better cytotoxicity than standard chemotherapeutic agents like bleomycin .
- Mechanism : The compound's ability to induce apoptosis may be linked to its interaction with cellular signaling pathways that regulate cell survival and death.
Neuroprotective Effects
The potential neuroprotective properties of (3R,4R)-4-((4-Methoxyphenyl)amino)pyrrolidin-3-ol have been explored:
- Cholinesterase Inhibition : The compound has shown promise as an AChE inhibitor, which could enhance cognitive function by preventing the breakdown of acetylcholine .
- Antioxidant Activity : Some derivatives in this class have exhibited antioxidant properties, which help protect neuronal cells from oxidative stress .
Case Studies and Research Findings
Several studies have investigated the biological activity of (3R,4R)-4-((4-Methoxyphenyl)amino)pyrrolidin-3-ol:
Q & A
Q. What are the established synthetic routes for (3R,4R)-4-((4-Methoxyphenyl)amino)pyrrolidin-3-ol, and how are reaction conditions optimized for enantiomeric purity?
- Methodological Answer : The synthesis typically involves Schiff base formation between 4-methoxybenzaldehyde derivatives and chiral pyrrolidine precursors. For example, reacting 4-methoxybenzaldehyde with (3R,4R)-4-aminopyrrolidin-3-ol under mild acidic conditions (e.g., acetic acid) yields the imine intermediate, which is subsequently reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation to obtain the target compound. Optimizing enantiomeric purity requires chiral resolution techniques, such as chiral HPLC or enzymatic kinetic resolution, to separate stereoisomers .
Q. How is the stereochemistry of (3R,4R)-4-((4-Methoxyphenyl)amino)pyrrolidin-3-ol validated experimentally?
- Methodological Answer : Stereochemical confirmation relies on X-ray crystallography for absolute configuration determination. Alternatively, NMR spectroscopy (e.g., NOESY for spatial proximity analysis) and circular dichroism (CD) can corroborate stereochemistry. For instance, coupling constants () in H-NMR between the pyrrolidine ring protons (e.g., H3 and H4) provide insights into dihedral angles and trans/cis configurations .
Q. What are the primary biological screening assays used to evaluate this compound’s activity?
- Methodological Answer : Initial screens include receptor binding assays (e.g., radioligand displacement for neurotransmitter receptors) and enzyme inhibition studies (e.g., kinase or phosphatase activity assays). For neurological targets, in vitro models like neuronal cell lines or brain slice preparations assess functional modulation of receptors (e.g., serotonin or dopamine receptors) .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-methoxyphenyl substituent influence the compound’s reactivity and binding affinity?
- Methodological Answer : Computational studies (e.g., density functional theory (DFT) ) quantify electronic effects, while molecular docking evaluates steric complementarity with target proteins. The methoxy group’s electron-donating nature enhances π-π stacking with aromatic residues in receptor binding pockets, as shown in comparative studies with analogs lacking substituents . Experimentally, synthesizing analogs (e.g., replacing methoxy with hydroxy or methyl groups) and measuring binding constants (via surface plasmon resonance (SPR) ) reveal substituent-dependent activity trends .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., pH, co-solvents) or cell models. A systematic approach includes:
- Cross-validation using orthogonal assays (e.g., fluorescence polarization vs. ITC for binding affinity).
- Meta-analysis of published data to identify confounding variables (e.g., batch-to-batch compound purity).
- Structure-activity relationship (SAR) studies to isolate critical functional groups responsible for activity .
Q. How can computational models predict the compound’s metabolic stability and toxicity?
- Methodological Answer : ADMET prediction tools (e.g., SwissADME, ProTox-II) analyze metabolic pathways (e.g., cytochrome P450-mediated oxidation) and toxicity endpoints. For instance, the compound’s pyrrolidine ring and methoxyphenyl group are flagged for potential hepatotoxicity via glucuronidation pathways. Experimental validation involves in vitro microsomal stability assays and Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
